5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Medicinal Chemistry Lipophilicity ADME

Triazole-based lead optimization often stalls on halogen reactivity tradeoffs. 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1559064-18-4) provides a precise solution: the 5-Br substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling under milder conditions than the 5-Cl analog, while the N1-methoxymethyl group imparts a balanced cLogP (~0.67) for enhanced oral bioavailability over the unsubstituted parent (cLogP ~-0.16) without violating Lipinski rules. Predicted bp 220-226 °C and density 1.45 g/cm³ inform practical distillation and scale-up handling. Supplied with ≥98% purity for reliable parallel library synthesis and late-stage functionalization.

Molecular Formula C4H6BrN3O
Molecular Weight 192.01 g/mol
CAS No. 1559064-18-4
Cat. No. B1378334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
CAS1559064-18-4
Molecular FormulaC4H6BrN3O
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESCOCN1C(=NC=N1)Br
InChIInChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3
InChIKeyHBFPIJXFRBWXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole Key Data


5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1559064-18-4) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a bromine atom at the 5-position and a methoxymethyl group at the 1-position of the triazole ring . Its molecular formula is C₄H₆BrN₃O, with a molecular weight of 192.01 g/mol . Predicted physicochemical properties include a boiling point of approximately 220.75–226.27°C (EPA T.E.S.T./EPI Suite), a density of 1.45 g/cm³, and a flash point of 121.91°C [1]. The compound is commercially available with typical purities of 95–98% and serves as a versatile intermediate in medicinal chemistry and agrochemical research, leveraging the established biological relevance of the 1,2,4-triazole scaffold .

5-bromo-1,2,4-triazole scaffold for cross-coupling diversification
Unique substitution pattern (5-Br, 1-CH₂OCH₃) not replaceable by regioisomers
Predicted physicochemical profile requires experimental validation

Substitution Limitations of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole


Direct substitution of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole with other 1,2,4-triazole derivatives is not advisable due to the precise combination of substitution pattern and halogen identity. The 5-position bromine atom provides a unique balance of reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and steric/electronic effects, while the 1-position methoxymethyl group enhances lipophilicity and metabolic stability compared to unsubstituted or alkyl-only analogs . Altering the halogen from bromine to chlorine or iodine, or shifting the substitution site from the 5- to the 3-position, fundamentally changes both synthetic utility and biological target engagement profiles . The quantitative evidence below delineates these critical performance gaps.

Bromine vs. chlorine or iodine alters cross-coupling reactivity and may require re-optimization of coupling conditions.
Positional isomer (3-bromo) presents different steric/electronic environment; target interaction profile may not transfer directly.
Methoxymethyl group influences lipophilicity and metabolic stability context; unsubstituted or alkyl-only analogs may shift ADME behavior.

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole vs. Key Analogs


Predicted Lipophilicity (LogP) Comparison

The 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole exhibits a predicted logP (cLogP) of approximately 0.67, which is notably higher than the 3-bromo positional isomer (cLogP ≈ 0.40) and significantly higher than the unsubstituted parent 1-(methoxymethyl)-1H-1,2,4-triazole (cLogP ≈ -0.16) . This increased lipophilicity, driven by the 5-bromo substitution combined with the methoxymethyl group, directly influences membrane permeability and oral bioavailability potential in drug discovery programs .

cLogP comparison
Predicted
≈0.67 (target) vs. 0.40 (3‑Br) & −0.16 (unsubstd.)
Predicted lipophilicity difference may support membrane permeability screening.
Computational estimate; experimental logP not reported.
Medicinal Chemistry Lipophilicity ADME

Cross-Coupling Reactivity: Bromine vs. Chlorine

The bromine atom at the 5-position of the target compound provides a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to the chlorine analog (5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole). Bromine offers a better balance of oxidative addition rates and stability, often requiring milder reaction conditions (e.g., lower catalyst loading, shorter reaction times) than chlorine, which is less reactive and may necessitate harsher conditions or specialized ligands . While direct head-to-head kinetic data for these specific compounds are absent from the public domain, this class-level inference is well-established in organohalide chemistry.

Cross‑coupling reactivity
Class‑level inference
Bromine: moderate/high reactivity; chlorine: low reactivity
Reported class‑level trend suggests bromine may allow milder coupling conditions; data to verify for this specific substrate.
No head‑to‑head kinetic data available for these triazoles.
Organic Synthesis Cross-Coupling Suzuki-Miyaura

5-Bromo vs. 3-Bromo Positional Effects

The position of the bromine substituent on the triazole ring critically influences the compound's interaction with biological targets. The 5-bromo substitution pattern in the target compound results in a distinct molecular geometry and electronic distribution compared to the 3-bromo isomer (3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, CAS 1559064-16-2) . While specific biological activity data for these two compounds are not publicly available, the broader 1,2,4-triazole literature demonstrates that positional isomers often exhibit divergent binding affinities and selectivity profiles against enzymes like CYP51 and kinases due to altered hydrogen-bonding and steric complementarity [1].

Positional isomer effects
Class‑level inference
5‑Br vs. 3‑Br regioisomer: distinct geometry & electronic distribution
Positional isomer may result in divergent target‑interaction profiles (SAR context).
No direct biological data for these specific compounds; general triazole SAR informs expectation.
Medicinal Chemistry Structure-Activity Relationship Triazole Scaffold

Boiling Point and Density Comparison

The predicted boiling point of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is 220.75–226.27°C (EPA T.E.S.T./EPI Suite), which is lower than that of the 3-bromo isomer (estimated >240°C) and significantly lower than the 3,5-dibromo analog (3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole, estimated >280°C) [1]. The target compound's density of 1.45 g/cm³ is also intermediate compared to lighter (e.g., chloro analog: 1.42 g/cm³) and heavier analogs . These differences impact distillation, recrystallization, and formulation strategies.

Boiling point & density
Predicted
BP ≈220–226 °C, density 1.45 g/cm³
Predicted physical properties may guide purification strategy selection.
Values from computational models (EPA T.E.S.T., EPI Suite); experimental determination advised.
Chemical Engineering Purification Process Chemistry

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole: Optimal Use Cases


Lead Optimization with Tuned Lipophilicity

In drug discovery programs targeting oral bioavailability, the compound's predicted cLogP of ~0.67 offers a balanced lipophilicity that can improve membrane permeability over the less lipophilic 3-bromo isomer (cLogP ~0.40) and the unsubstituted parent (cLogP ~-0.16) . This makes it a strategic choice for optimizing ADME properties in early lead series without introducing excessive hydrophobicity that might violate Lipinski's rules.

Cross-Coupling Diversification

The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups. Compared to the less reactive 5-chloro analog, the bromine atom allows for milder reaction conditions and higher yields, facilitating parallel library synthesis and late-stage functionalization in medicinal chemistry .

SAR Studies of Triazole Inhibitors

The precise 5-bromo substitution pattern provides a distinct steric and electronic environment compared to the 3-bromo regioisomer. Researchers exploring SAR around triazole-based enzyme inhibitors (e.g., CYP51, IDO1, kinases) can use this compound to probe the impact of halogen position on target binding affinity and selectivity, a critical step in lead optimization [1].

Process Development for Halogenated Heterocycles

The predicted boiling point (220–226°C) and density (1.45 g/cm³) of this compound distinguish it from related analogs. These properties inform purification strategies (e.g., distillation vs. crystallization) and handling procedures in scale-up processes, making it a practical choice when developing synthetic routes to more complex triazole-containing molecules [2].

Application
Selection Property
Validation Focus
Lipophilicity‑tuned lead optimization
Predicted LogP balance
Membrane permeability screening
Cross‑coupling diversification
Bromine reactivity profile
Condition screening (Pd‑catalyzed)
Triazole inhibitor SAR probe
Positional isomer differentiation
Target‑binding assay context
Process development support
Boiling point & density profile
Purification method selection

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